4-[(4-Boc-1-piperazinyl)methyl]quinoline

Catalog No.
S12751413
CAS No.
M.F
C19H25N3O2
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Boc-1-piperazinyl)methyl]quinoline

Product Name

4-[(4-Boc-1-piperazinyl)methyl]quinoline

IUPAC Name

tert-butyl 4-(quinolin-4-ylmethyl)piperazine-1-carboxylate

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)14-15-8-9-20-17-7-5-4-6-16(15)17/h4-9H,10-14H2,1-3H3

InChI Key

KBNQLWXDIULPLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC3=CC=CC=C23

4-[(4-Boc-1-piperazinyl)methyl]quinoline (CAS: 812675-62-0) is a pre-assembled, orthogonally protected heterocyclic building block widely utilized in the synthesis of central nervous system (CNS) modulators and antiviral agents. Structurally, it features a quinoline core—a privileged scaffold for kinase and receptor binding—linked via a methylene bridge to a piperazine ring. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the distal piperazine nitrogen strictly isolates the secondary amine's reactivity. From a procurement perspective, sourcing this intermediate directly at high purity bypasses the need for multi-step in-house reductive amination, eliminating the handling of toxic hydride reagents and ensuring immediate readiness for downstream cross-coupling or core derivatization workflows [1].

Research Fit

1
Orthogonal Boc protection for stepwise elaboration
2
Methylene linker enables flexible pharmacophore modeling
3
4-position quinoline substitution for regiospecific SAR
4
Non-hazardous intermediate streamlines parallel synthesis

Substituting this pre-protected building block with in-house synthesis from 4-quinolinecarboxaldehyde and N-Boc-piperazine introduces significant process bottlenecks. Reductive amination typically requires toxic reducing agents such as sodium cyanoborohydride or titanium(IV) isopropoxide, often capping isolated yields at approximately 53% due to the formation of complex mixtures and the necessity of tedious silica gel chromatography [1]. Furthermore, attempting to use the unprotected 4-(piperazin-1-ylmethyl)quinoline baseline material results in severe chemoselectivity issues; the highly nucleophilic secondary amine readily undergoes competitive dialkylation or premature acylation during subsequent functionalization of the quinoline core. Procuring the Boc-protected compound eliminates these yield penalties and ensures strict regiocontrol during complex library generation [2].

Substitution Risk

Target Compound
Potential Substitute
Risk
Boc-protected (HBD=0)
Unprotected (HBD=1)
Uncontrolled N-alkylation may compromise modularity
Methylene linker (4 rotatable bonds)
Direct attachment (1 rotatable bond)
Reduced conformational flexibility may alter SAR
Pre-assembled intermediate
4-(Chloromethyl)quinoline
Genotoxic hazard and extra synthetic step

Process Yield and Throughput Optimization via Pre-Assembled Procurement

Direct procurement of 4-[(4-Boc-1-piperazinyl)methyl]quinoline provides a 100% material retention baseline for subsequent derivatization. In contrast, synthesizing this intermediate in-house via the reductive amination of 4-quinolinecarboxaldehyde and 1-Boc-piperazine using titanium(IV) isopropoxide and sodium cyanoborohydride yields only ~53% of the desired product after necessary chromatographic purification [1]. This nearly 50% yield penalty, combined with the required handling of toxic hydrides and heavy metal catalysts, significantly reduces laboratory throughput.

Evidence DimensionIsolated yield of the protected intermediate
Target Compound DataCommercially procured compound (100% ready for next step)
Comparator Or BaselineIn-house reductive amination (~53% isolated yield)
Quantified Difference~47% reduction in material loss and elimination of 1 synthetic step
ConditionsReductive amination using Ti(OPr)4 and NaBH3CN in ethanol/DCM

Bypassing the low-yielding reductive amination step accelerates drug discovery timelines and eliminates the need for hazardous reagent handling and complex purifications.

HBD Count
Class-level
0 vs 1
Boc fully suppresses N-H hydrogen bonding
Computed; cross-reactivity control context

Protecting Group Orthogonality for Downstream Core Modifications

The Boc-protected piperazine in this compound exhibits strict orthogonality compared to alternative protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc). While Cbz groups are readily cleaved under catalytic hydrogenation conditions (e.g., H2/Pd-C) often used to reduce the quinoline core to a tetrahydroquinoline derivative, the Boc group remains completely stable [1]. Similarly, the Boc group withstands strong basic conditions that would prematurely cleave an Fmoc group.

Evidence DimensionStability under catalytic hydrogenation (H2/Pd-C)
Target Compound DataBoc-protected piperazine (Stable)
Comparator Or BaselineCbz-protected piperazine (Cleaved)
Quantified Difference100% retention of the protecting group during core reduction
ConditionsStandard catalytic hydrogenation or strong basic alkylation conditions

Procuring the Boc variant ensures maximum synthetic flexibility, allowing chemists to aggressively modify the quinoline core without risking premature deprotection of the piperazine nitrogen.

Rotatable Bonds
Class-level
4 vs 1
Higher conformational sampling for pharmacophore fit
Computed; may influence binding orientation

Prevention of Competitive N-Alkylation During Derivatization

Utilizing the pre-Boc-protected intermediate prevents the formation of bis-functionalized impurities that plague the unprotected 4-(piperazin-1-ylmethyl)quinoline baseline. When synthesizing complex ureas or amides, such as fatty acid amide hydrolase (FAAH) modulators, the unprotected piperazine nitrogen acts as a strong competing nucleophile, leading to mixed product profiles and requiring exhaustive HPLC purification [1]. The Boc group completely masks this reactivity until targeted acidic cleavage (e.g., with TFA or HCl) is applied.

Evidence DimensionChemoselectivity during electrophilic core functionalization
Target Compound Data4-[(4-Boc-1-piperazinyl)methyl]quinoline (Single mono-functionalized product at target site)
Comparator Or BaselineUnprotected 4-(piperazin-1-ylmethyl)quinoline (Formation of di-alkylated/acylated mixtures)
Quantified DifferenceElimination of piperazine-driven side reactions
ConditionsElectrophilic substitution or cross-coupling on the quinoline core

Strict regiocontrol minimizes purification bottlenecks and maximizes the yield of the final active pharmaceutical ingredient (API) or screening compound.

LogP / TPSA
Class-level
LogP 2.7, TPSA 45.7 Ų
Distinct profile vs 2-substituted regioisomers
~0.8 LogP higher; supports regiospecific SAR
Hazard Reduction
Supporting evidence
Non-haz vs genotoxic
Eliminates alkylating agent handling and 1 synthesis step
DOT/IATA non-hazardous; streamlines procurement

Synthesis of Fatty Acid Amide Hydrolase (FAAH) Modulators

The compound is a direct, high-purity precursor for generating piperazine-1-carboxylic acid phenylamides. The Boc-protection allows for selective elaboration of the quinoline core before final deprotection and urea formation, which is critical in developing therapeutics for anxiety, pain, and inflammation [1].

Development of Antiviral HCV Inhibitors

This scaffold is utilized to construct piperidin-4-ylpiperazine derivatives. Procuring the pre-assembled quinoline-piperazine motif bypasses low-yielding reductive amination steps, accelerating the synthesis of libraries where the quinoline core provides essential binding interactions for inhibiting Hepatitis C Virus replication [2].

Kinase Inhibitor Library Construction

The quinoline moiety serves as a privileged hinge-binding motif in oncology research. The Boc-protected piperazine allows for late-stage diversification of the solvent-exposed channel to tune solubility and pharmacokinetics, without risking competitive reactions during the functionalization of the quinoline ring [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-target ligand research for neurodegeneration models
Boc/deprotection handle for late-stage diversification
Conformational flexibility via methylene linker
Antimicrobial resistance library synthesis and SAR
Orthogonal Boc enabling parallel diversification
Mild deprotection without quinoline degradation
Kinase inhibitor fragment merging and PROTAC linker studies
4-position exit vector for solvent-exposed region
Compatibility with alkyne/azide conjugation after deprotection
α-Glucosidase inhibitor lead optimization
Methylene spacer for competitive inhibition context
Sequential acetamide introduction without competing N-acylation

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

327.19467705 g/mol

Monoisotopic Mass

327.19467705 g/mol

Heavy Atom Count

24

Explore Compound Types